

# 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol CAS number 59277-86-0

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Compound of Interest

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol

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# In-Depth Technical Guide: Ganciclovir (CAS 59277-86-0)

A Comprehensive Overview for Researchers and Drug Development Professionals

#### Introduction

This technical guide provides a detailed overview of the compound associated with CAS number 59277-86-0. While this number is linked to the chemical name **2-[(2,6-diaminopurin-9-yl)methoxy]ethanol** in some databases, the vast majority of scientific literature and regulatory approvals associate it with Ganciclovir.[1][2][3][4][5][6][7] This document will focus on the extensive data available for Ganciclovir, a critical antiviral agent.

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine, widely recognized for its efficacy against viruses in the Herpesviridae family, most notably human cytomegalovirus (CMV).[8][9][10] It is a cornerstone therapy for treating and preventing CMV infections, particularly in immunocompromised individuals such as those with AIDS and organ transplant recipients.[11][12][13] This guide will delve into its mechanism of action, physicochemical properties, synthesis, experimental protocols, and key quantitative data.

### Physicochemical Properties and Quantitative Data



Ganciclovir's therapeutic action is underpinned by its specific chemical structure and properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties and antiviral activity is presented below.

Property	Value	Reference(s)	
IUPAC Name	2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-3H-purin-6-one	[14]	
Molecular Formula	C9H13N5O4	[14]	
Molecular Weight	255.23 g/mol		
Appearance	White to off-white crystalline powder		
Melting Point	256-257 °C		
Oral Bioavailability	Poor	[10][15]	
Protein Binding	1-2%	[15]	
Elimination Half-life	2.5-3.6 hours (intravenous, normal renal function)	[15]	
Excretion	Primarily renal, with ~90% excreted unchanged in urine	[15]	



Antiviral Activity (IC50)	Virus Strain/Cell Line	Value Range	Reference(s)
CMV (in vitro)	Laboratory & Clinical	0.08 to 13.6 μM (0.02 to 3.48 μg/mL)	[16]
CMV (in vitro)	Clinical Isolates	Mean of 4.32 μM (±1.93) by Flow Cytometry	[17][18]
CMV (in vitro)	Clinical Isolates	Mean of 2.88 μM (±1.40) by Plaque Reduction	[18]
Feline Herpesvirus-1	Cell-free assay	5.2 μΜ	[19]
HSV-1 (Cytotoxicity)	OST TK- cells	0.0019 μΜ	[19]
HSV-2 (Cytopathicity)	E6SM cell lines	1.2 nM (EC <sub>50</sub> )	[19]

# Mechanism of Action: Viral DNA Polymerase Inhibition

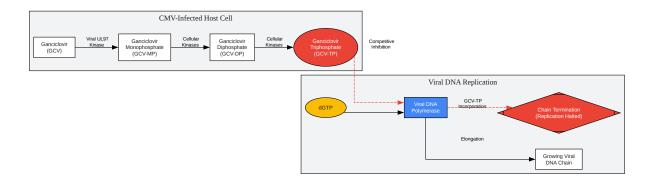
Ganciclovir is a prodrug that requires phosphorylation to become pharmacologically active.[10] Its selectivity for virus-infected cells is a key feature of its mechanism, minimizing toxicity to uninfected host cells.[9][11]

The activation cascade begins with the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate. This crucial first step is catalyzed by a virus-encoded protein kinase, specifically the UL97 kinase in CMV-infected cells.[11][20] Host cellular kinases then further phosphorylate the monophosphate form to Ganciclovir diphosphate and subsequently to the active Ganciclovir triphosphate.[8][9][11]

Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for DNA synthesis.[11][15] It gets incorporated into the growing viral DNA chain by the viral DNA polymerase.[10][11] This incorporation leads to the premature termination of DNA chain elongation, as Ganciclovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[11] This effectively halts viral DNA replication.



[9][11] The significantly higher affinity of Ganciclovir triphosphate for viral DNA polymerase compared to host cellular DNA polymerases contributes to its selective antiviral activity.[9]



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Caption: Ganciclovir's mechanism of action via intracellular phosphorylation and viral DNA chain termination.

# Experimental Protocols Chemical Synthesis of Ganciclovir

Several synthetic routes for Ganciclovir have been developed since its patenting in 1980.[8][21] A common strategy involves the N-alkylation of a protected guanine derivative with an appropriate acyclic side chain. The major challenge is achieving regioselectivity for the desired N-9 isomer over the N-7 isomer.[22]

One-Pot Synthesis Protocol:[21]



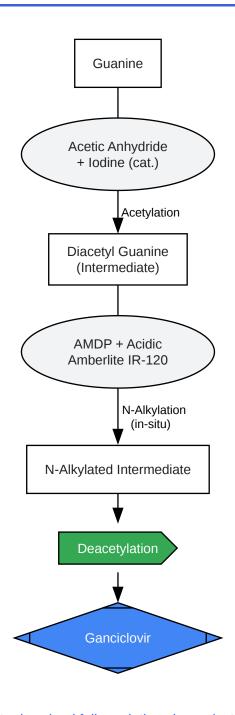




This method describes a regioselective one-pot synthesis starting from guanine.

- Step 1: Acetylation of Guanine: Guanine is treated with acetic anhydride in the presence of a catalytic amount of iodine (5%) to form a diacetyl guanine intermediate.
- Step 2: N-alkylation: The diacetyl guanine intermediate undergoes an in-situ N-alkylation reaction with 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP). This reaction is catalyzed by acidic Amberlite IR-120 resin, which promotes the formation of the desired N-9 isomer.
- Step 3: Deacetylation: The resulting N-alkylated intermediate is deacetylated to yield pure, regioselective Ganciclovir.
- Purification: The final product can be purified by crystallization from a solvent system such as dimethylformamide (DMF) and ethanol or dimethyl sulfoxide (DMSO) and methanol.[23]





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Caption: Workflow for a one-pot synthesis of Ganciclovir.

## **Antiviral Susceptibility Assay by Plaque Reduction**

The plaque reduction assay (PRA) is a classic method to determine the concentration of an antiviral drug required to inhibit virus-induced cell death.



- Cell Culture: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts) are prepared in multi-well plates.
- Virus Inoculation: Cells are infected with a standardized amount of CMV, calculated to produce a countable number of plaques.
- Drug Application: After a viral adsorption period, the inoculum is removed. The cells are then
  overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose)
  containing serial dilutions of Ganciclovir. A no-drug control is included.
- Incubation: Plates are incubated for a period sufficient for plaque formation (typically 7-14 days for CMV).
- Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). Plaques (zones of cell death) appear as clear areas against a stained background.
- IC<sub>50</sub> Calculation: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration relative to the no-drug control. The 50% inhibitory concentration (IC<sub>50</sub>) is determined by plotting the percentage of inhibition against the drug concentration.[17][18]

### Antiviral Susceptibility Assay by Flow Cytometry

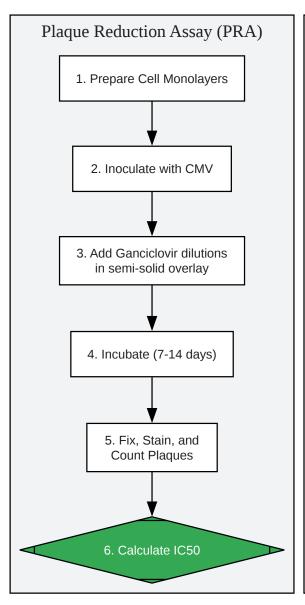
This is a more rapid method for determining Ganciclovir susceptibility compared to the PRA. [17][18]

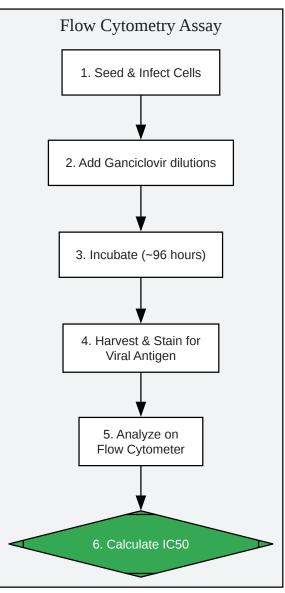
- Cell Culture and Infection: Host cells are seeded in multi-well plates and infected with the CMV isolate to be tested.
- Drug Application: Serial dilutions of Ganciclovir are added to the infected cell cultures.
- Incubation: Plates are incubated for a shorter period than PRA (e.g., 96 hours), allowing for the expression of viral antigens but before widespread cell lysis.[17]
- Immunostaining: Cells are harvested, fixed, and permeabilized. They are then stained with a fluorochrome-labeled monoclonal antibody specific for a CMV antigen (e.g., an immediate-



early antigen).

- Flow Cytometry Analysis: The percentage of antigen-positive cells is quantified using a flow cytometer for each drug concentration.
- IC<sub>50</sub> Calculation: The percentage of inhibition of antigen expression is calculated relative to a no-drug control. The IC<sub>50</sub> is determined from the dose-response curve.[17][18]





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Caption: Comparative workflow of Plaque Reduction and Flow Cytometry assays for Ganciclovir.

# Quantification of Intracellular Ganciclovir and its Phosphorylated Forms

Understanding the intracellular pharmacokinetics of Ganciclovir is crucial for correlating drug exposure with efficacy and toxicity. A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for this purpose.[24]

- Sample Collection and Cell Lysis: Patient blood samples are collected, and peripheral blood mononuclear cells (PBMCs) or other target cells are isolated. The cells are lysed to release intracellular contents.
- Solid-Phase Extraction (SPE) Stage 1: The cell lysate is passed through an SPE cartridge
  to separate Ganciclovir from its phosphorylated forms. The phosphorylated metabolites are
  retained on the column.
- Dephosphorylation: The retained phosphorylated forms are eluted and then treated with an enzyme, such as acid phosphatase, to hydrolyze them back to the parent Ganciclovir.
- Solid-Phase Extraction (SPE) Stage 2: The dephosphorylated sample undergoes a second
   SPE step for desalting and concentration.
- LC-MS/MS Analysis: The final extracts are analyzed by LC-MS/MS to quantify the amount of Ganciclovir, which corresponds to the initial concentration of the phosphorylated species.

## **Clinical Applications and Considerations**

Ganciclovir is primarily indicated for the treatment of CMV retinitis in immunocompromised adults and for the prevention of CMV disease in transplant recipients.[12][13] Administration can be intravenous, oral, or via an intravitreal implant.[8][13]

#### Dosage and Administration:

 Induction Therapy (IV): For CMV retinitis, a typical induction dose is 5 mg/kg administered intravenously every 12 hours for 14-21 days.[13]



- Maintenance Therapy (IV): Following induction, a maintenance dose of 5 mg/kg is given once daily.[13]
- Oral Administration: For maintenance or prevention, the dose is typically 1000 mg three times daily with food.[8]

Toxicity and Adverse Effects: The primary dose-limiting toxicity of Ganciclovir is myelosuppression, leading to neutropenia, anemia, and thrombocytopenia.[8][13] Other significant side effects include fever, rash, abnormal liver function tests, and neurological symptoms.[8] Due to its potential as a human carcinogen, teratogen, and mutagen, it must be handled with care.[8]

### Conclusion

Ganciclovir (CAS 59277-86-0) remains an indispensable antiviral agent in the management of cytomegalovirus infections. Its efficacy is derived from a highly selective mechanism of action that relies on viral-specific activation, leading to the inhibition of viral DNA replication. This guide has provided a technical foundation for understanding its chemical properties, mechanism, synthesis, and the experimental protocols used for its evaluation. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the optimization of current therapies and the development of next-generation antiviral agents.

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